

Technical Guide: Ethyl 3-(4-hydroxycyclohexyl)propanoate CAS number 116941-06-1

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Compound of Interest

Compound Name: Ethyl 3-(4-hydroxycyclohexyl)propanoate

Cat. No.: B053909

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A comprehensive overview of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate, with CAS number 116941-06-1, is a saturated alicyclic ester. Its structure, featuring a hydroxyl-substituted cyclohexane ring and a propanoate ester functional group, makes it a potentially valuable building block in organic synthesis and medicinal chemistry. The hydroxyl group offers a site for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid, providing another reactive handle. The cyclohexane scaffold is a common motif in many biologically active molecules, often conferring favorable pharmacokinetic properties such as improved metabolic stability and lipophilicity.

This technical guide provides a summary of the available information on **Ethyl 3-(4-hydroxycyclohexyl)propanoate**, including its chemical properties and a proposed synthetic route. Due to the limited publicly available data on this specific compound, this guide also details the properties and synthesis of its aromatic precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, which serves as a likely starting material for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **Ethyl 3-(4-hydroxycyclohexyl)propanoate** is presented in the table below.

Property	Value	Reference
CAS Number	116941-06-1	[1][2]
Molecular Formula	C11H20O3	
Molecular Weight	200.27 g/mol	
Appearance	Not specified	
Boiling Point	Not specified	
Melting Point	Not specified	
Solubility	Not specified	

Synthesis

A plausible and common method for the synthesis of **Ethyl 3-(4-hydroxycyclohexyl)propanoate** is through the catalytic hydrogenation of its aromatic analog, Ethyl 3-(4-hydroxyphenyl)propanoate. This reaction involves the reduction of the benzene ring to a cyclohexane ring.

Proposed Experimental Protocol: Catalytic Hydrogenation

- **Reaction Setup:** To a solution of Ethyl 3-(4-hydroxyphenyl)propanoate (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃)).
- **Hydrogenation:** The reaction mixture is placed in a high-pressure hydrogenation apparatus. The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 50-100 psi).
- **Reaction Conditions:** The reaction is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 12-24 hours, or until monitoring by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) indicates complete consumption of the starting material.

- **Work-up:** Upon completion, the reaction vessel is carefully depressurized. The catalyst is removed by filtration through a pad of celite.
- **Purification:** The filtrate is concentrated under reduced pressure to yield the crude product. The crude **Ethyl 3-(4-hydroxycyclohexyl)propanoate** can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Precursor Technical Data: Ethyl 3-(4-hydroxyphenyl)propanoate

Given that **Ethyl 3-(4-hydroxycyclohexyl)propanoate** is most likely synthesized from Ethyl 3-(4-hydroxyphenyl)propanoate, a detailed overview of this precursor is provided below.

Chemical and Physical Properties of Ethyl 3-(4-hydroxyphenyl)propanoate

Property	Value	Reference
CAS Number	58525-06-9	
Molecular Formula	C ₁₁ H ₁₄ O ₃	[3]
Molecular Weight	194.23 g/mol	
Appearance	Not specified	
Boiling Point	Not specified	
Melting Point	Not specified	
Solubility	Not specified	

Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate

Ethyl 3-(4-hydroxyphenyl)propanoate can be synthesized via Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) in an excess of absolute ethanol.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 1-5 mol%).
- **Reaction Conditions:** The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by TLC.
- **Work-up:** After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel to yield pure Ethyl 3-(4-hydroxyphenyl)propanoate.

Potential Applications in Research and Drug Development

While specific biological activities for **Ethyl 3-(4-hydroxycyclohexyl)propanoate** are not documented, compounds containing the cyclohexylpropanoic acid ester motif have been explored in various contexts. Esters of phenolic acids, the precursors to the target molecule, have been investigated for their antioxidant and antimicrobial properties.[4][5] The lipophilicity of the ester group can enhance cell membrane permeability, which is a desirable characteristic in drug design.[6]

The cyclohexanol moiety is present in numerous biologically active compounds and can influence binding to biological targets. The core structure of **Ethyl 3-(4-hydroxycyclohexyl)propanoate** could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of cyclohexene carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[7]

Safety and Handling

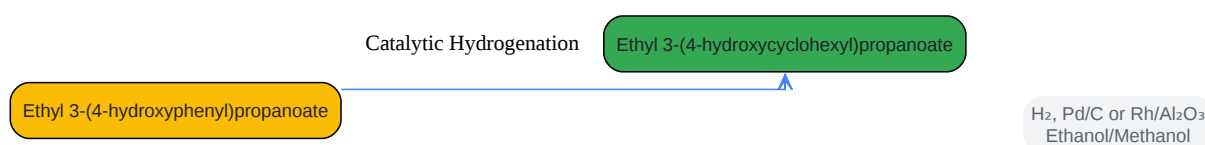
Detailed safety and handling information for **Ethyl 3-(4-hydroxycyclohexyl)propanoate** is not readily available. However, based on the functional groups present, standard laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

For the precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[3] Incompatible materials include strong oxidizing agents.[3]

Visualizations

Logical Relationship: Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway from the aromatic precursor to the target compound.

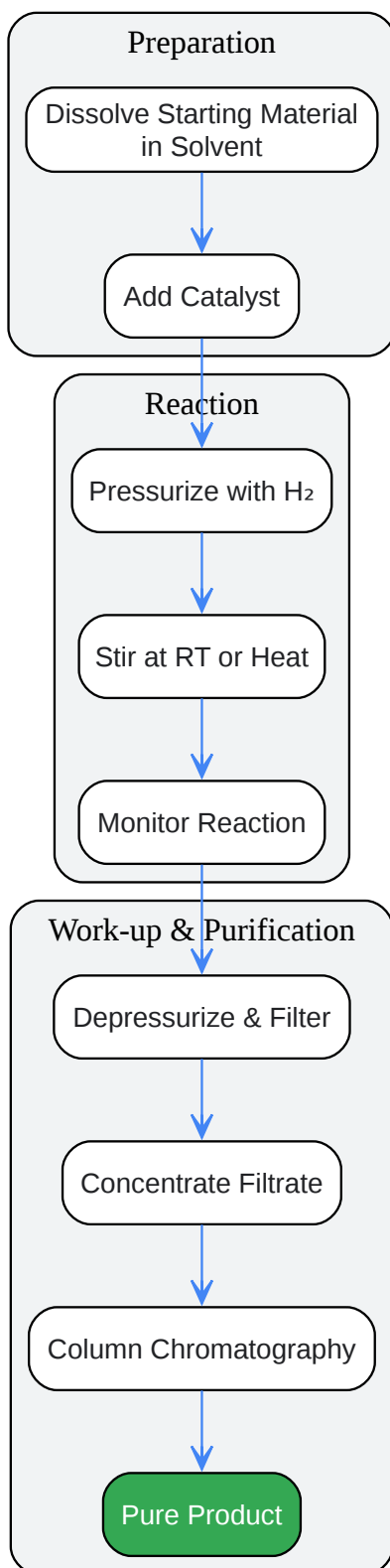


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Caption: Proposed synthesis of **Ethyl 3-(4-hydroxycyclohexyl)propanoate**.

Experimental Workflow: Catalytic Hydrogenation

This diagram outlines the general workflow for the catalytic hydrogenation process.



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Caption: General workflow for catalytic hydrogenation.

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